![molecular formula C17H20N4O7S B4305129 2,4-DIETHYL 3-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B4305129.png)
2,4-DIETHYL 3-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE
Overview
Description
Diethyl 3-methyl-5-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a pyrazole moiety and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step reactionsThe ester groups are usually introduced via esterification reactions using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino-substituted thiophene derivative, while hydrolysis of the ester groups would yield the corresponding carboxylic acids .
Scientific Research Applications
Diethyl 3-methyl-5-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Similar structure but lacks the pyrazole moiety.
Mefenpyr-diethyl: Contains a pyrazole ring but has different substituents and functional groups.
Uniqueness
Diethyl 3-methyl-5-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-2,4-dicarboxylate is unique due to the combination of the thiophene ring with the pyrazole moiety and ester groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
diethyl 3-methyl-5-[2-(4-nitropyrazol-1-yl)propanoylamino]thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7S/c1-5-27-16(23)12-9(3)13(17(24)28-6-2)29-15(12)19-14(22)10(4)20-8-11(7-18-20)21(25)26/h7-8,10H,5-6H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEDDCHIUVNODL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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